4-Chloro-2-methyl-1-(3-(trifluoromethyl)phenyl)-6,7-dihydro-1H-indole-5-carbaldehyde
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Overview
Description
4-Chloro-2-methyl-1-(3-(trifluoromethyl)phenyl)-6,7-dihydro-1H-indole-5-carbaldehyde is a complex organic compound that features a unique combination of functional groups, including a chloro, methyl, and trifluoromethyl group attached to an indole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1-(3-(trifluoromethyl)phenyl)-6,7-dihydro-1H-indole-5-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Chlorination and Methylation: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions, using reagents like chlorine gas and methyl iodide, respectively.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the indole derivative reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-1-(3-(trifluoromethyl)phenyl)-6,7-dihydro-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
Oxidation: Carboxylic acid derivative
Reduction: Alcohol derivative
Substitution: Various substituted indole derivatives
Scientific Research Applications
4-Chloro-2-methyl-1-(3-(trifluoromethyl)phenyl)-6,7-dihydro-1H-indole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its potential as an enzyme inhibitor or receptor modulator.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Chemical Biology: The compound is used in chemical biology to study its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-1-(3-(trifluoromethyl)phenyl)-6,7-dihydro-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may act as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-[3,5-di(trifluoromethyl)phenyl]-3-methyl-6,7-dihydroindole-5-carbaldehyde
- 4-Chloro-1-[2,4-difluorophenyl]-3-methyl-6,7-dihydroindole-5-carbaldehyde
- 4-(Trifluoromethyl)benzylamine
Uniqueness
4-Chloro-2-methyl-1-(3-(trifluoromethyl)phenyl)-6,7-dihydro-1H-indole-5-carbaldehyde is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug design and development.
Properties
IUPAC Name |
4-chloro-2-methyl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydroindole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO/c1-10-7-14-15(6-5-11(9-23)16(14)18)22(10)13-4-2-3-12(8-13)17(19,20)21/h2-4,7-9H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESFGWICXOZIDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=CC(=C3)C(F)(F)F)CCC(=C2Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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